Cas no 2228791-76-0 (tert-butyl N-5-bromo-2-(carbamothioylmethyl)phenylcarbamate)

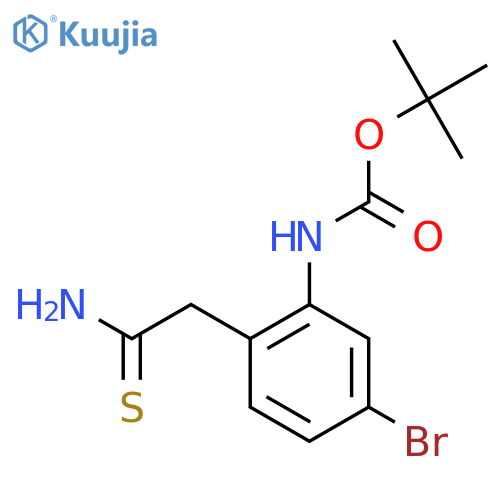

2228791-76-0 structure

商品名:tert-butyl N-5-bromo-2-(carbamothioylmethyl)phenylcarbamate

tert-butyl N-5-bromo-2-(carbamothioylmethyl)phenylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-5-bromo-2-(carbamothioylmethyl)phenylcarbamate

- 2228791-76-0

- EN300-1888375

- tert-butyl N-[5-bromo-2-(carbamothioylmethyl)phenyl]carbamate

-

- インチ: 1S/C13H17BrN2O2S/c1-13(2,3)18-12(17)16-10-7-9(14)5-4-8(10)6-11(15)19/h4-5,7H,6H2,1-3H3,(H2,15,19)(H,16,17)

- InChIKey: FESHZAYPPDHULW-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(CC(N)=S)=C(C=1)NC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 344.01941g/mol

- どういたいしつりょう: 344.01941g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 5

- 複雑さ: 344

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 96.4Ų

- 疎水性パラメータ計算基準値(XlogP): 2.6

tert-butyl N-5-bromo-2-(carbamothioylmethyl)phenylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1888375-0.5g |

tert-butyl N-[5-bromo-2-(carbamothioylmethyl)phenyl]carbamate |

2228791-76-0 | 0.5g |

$946.0 | 2023-09-18 | ||

| Enamine | EN300-1888375-0.1g |

tert-butyl N-[5-bromo-2-(carbamothioylmethyl)phenyl]carbamate |

2228791-76-0 | 0.1g |

$867.0 | 2023-09-18 | ||

| Enamine | EN300-1888375-0.25g |

tert-butyl N-[5-bromo-2-(carbamothioylmethyl)phenyl]carbamate |

2228791-76-0 | 0.25g |

$906.0 | 2023-09-18 | ||

| Enamine | EN300-1888375-10g |

tert-butyl N-[5-bromo-2-(carbamothioylmethyl)phenyl]carbamate |

2228791-76-0 | 10g |

$4236.0 | 2023-09-18 | ||

| Enamine | EN300-1888375-5.0g |

tert-butyl N-[5-bromo-2-(carbamothioylmethyl)phenyl]carbamate |

2228791-76-0 | 5g |

$2858.0 | 2023-06-02 | ||

| Enamine | EN300-1888375-0.05g |

tert-butyl N-[5-bromo-2-(carbamothioylmethyl)phenyl]carbamate |

2228791-76-0 | 0.05g |

$827.0 | 2023-09-18 | ||

| Enamine | EN300-1888375-10.0g |

tert-butyl N-[5-bromo-2-(carbamothioylmethyl)phenyl]carbamate |

2228791-76-0 | 10g |

$4236.0 | 2023-06-02 | ||

| Enamine | EN300-1888375-1.0g |

tert-butyl N-[5-bromo-2-(carbamothioylmethyl)phenyl]carbamate |

2228791-76-0 | 1g |

$986.0 | 2023-06-02 | ||

| Enamine | EN300-1888375-2.5g |

tert-butyl N-[5-bromo-2-(carbamothioylmethyl)phenyl]carbamate |

2228791-76-0 | 2.5g |

$1931.0 | 2023-09-18 | ||

| Enamine | EN300-1888375-5g |

tert-butyl N-[5-bromo-2-(carbamothioylmethyl)phenyl]carbamate |

2228791-76-0 | 5g |

$2858.0 | 2023-09-18 |

tert-butyl N-5-bromo-2-(carbamothioylmethyl)phenylcarbamate 関連文献

-

Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

2228791-76-0 (tert-butyl N-5-bromo-2-(carbamothioylmethyl)phenylcarbamate) 関連製品

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 61549-49-3(9-Decenenitrile)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬